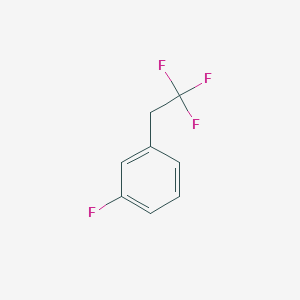

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUQSFXYQZZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276416 | |

| Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-08-4 | |

| Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81577-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

This guide provides a comprehensive technical overview of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, experimental methodologies for their determination, and the scientific principles that govern the compound's behavior.

Introduction: The Significance of Strategic Fluorination

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (C₈H₆F₄) is a substituted aromatic compound featuring both a single fluorine atom on the benzene ring and a trifluoroethyl group.[1] This specific arrangement of fluorine atoms imparts unique electronic and steric properties, making it a valuable building block for creating more complex molecules.[1] In drug discovery, the incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity. Understanding the fundamental physicochemical properties of this building block is therefore paramount for its effective application.

Section 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and understand its structural features.

1.1. Compound Identification

The key identifiers for 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-fluoro-3-(2,2,2-trifluoroethyl)benzene | [1] |

| CAS Number | 81577-08-4 | [1] |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)CC(F)(F)F | [1] |

| InChI Key | XEMUQSFXYQZZSO-UHFFFAOYSA-N | [1] |

1.2. Molecular Geometry

The structure of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is built upon a planar benzene ring.[1] The carbon-fluorine (C-F) bond on the aromatic ring has a characteristic length of approximately 1.33 Å.[1] The trifluoroethyl group introduces a tetrahedral sp³-hybridized carbon center, providing three-dimensional complexity. The presence of four fluorine atoms significantly alters the molecule's electronic landscape, creating localized dipoles and influencing intermolecular interactions.

Section 2: Core Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical properties. This section details the known and predicted properties of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene.

| Property | Value / Observation | Discussion |

| Boiling Point | Not experimentally determined. Predicted to be higher than fluorobenzene (84 °C) and (trifluoromethyl)benzene (103 °C). | The addition of the -CH₂CF₃ group increases molecular weight and van der Waals forces compared to fluorobenzene, suggesting a higher boiling point. The effect of fluorination on boiling points can be complex; while monofluorination has a minor effect on benzene's boiling point, progressive fluorination can decrease it due to reduced surface tension.[2][3] |

| Melting Point | Not experimentally determined. | Fluorination often disrupts crystal lattice packing, leading to lower melting points compared to parent hydrocarbons.[2] The asymmetric substitution pattern of this molecule may lead to an even more significant disruption. |

| Solubility | Limited water solubility; good solubility in organic solvents (chloroform, ethyl acetate, methanol).[1] | The molecule possesses a significant hydrophobic character due to the benzene ring and fluorinated alkyl chain, leading to poor aqueous solubility.[1] |

| Lipophilicity (logP) | Not experimentally determined. Predicted to be in the range of 3.0 - 3.5. | The partition coefficient (logP) is a critical parameter in drug design. The trifluoromethyl (-CF₃) group is known to be highly lipophilic, with studies showing it can increase logD by a median of +1.1.[4] The aromatic fluorine also contributes positively to logP, though less than chlorine or bromine.[5] |

2.1. Spectroscopic Profile

Spectroscopic data is crucial for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to both proton-proton and proton-fluorine coupling. A characteristic quartet is anticipated around δ 3.3 ppm for the methylene (-CH₂-) protons, resulting from coupling to the adjacent three fluorine atoms of the trifluoromethyl group.[1]

-

¹⁹F NMR: The fluorine NMR spectrum provides distinct signals for the two different fluorine environments. The aromatic fluorine is expected to appear as a complex multiplet between δ -110 and -120 ppm. The three equivalent fluorines of the trifluoromethyl group will appear as a triplet, due to coupling with the adjacent methylene protons.[1]

Section 3: Experimental Determination of Key Properties

To ensure scientific rigor, properties must be determined through validated experimental protocols. The following sections describe standard methodologies for measuring boiling point and lipophilicity.

3.1. Protocol: Determination of Boiling Point (Siwoloboff Method)

This micro-scale method is a reliable technique for determining the boiling point of a small quantity of liquid.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol identifies this temperature by observing the point at which a continuous stream of bubbles emerges from a capillary tube and ceases upon slight cooling, indicating equilibrium between the liquid and vapor phases.

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.

-

Assembly: Place a small amount (0.5-1 mL) of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene into a fusion tube. Place the sealed capillary tube (sealed end up) inside the fusion tube, submerged in the liquid.

-

Heating: Attach the fusion tube to a thermometer and place the assembly in a heating block or oil bath.[6][7]

-

Observation: Heat the apparatus slowly. Observe the capillary tube for the emergence of a rapid and continuous stream of bubbles.

-

Measurement: Record the temperature (T₁) at which this continuous stream begins.

-

Confirmation: Remove the heat source and allow the apparatus to cool slowly. Record the temperature (T₂) at which the liquid just begins to re-enter the capillary tube.

-

Result: The boiling point is the average of T₁ and T₂.

3.2. Protocol: Determination of Partition Coefficient (logP) via Shake-Flask Method

This classic method, compliant with OECD Guideline 107, directly measures the partitioning of a substance between n-octanol and water.

Causality: The shake-flask method physically establishes an equilibrium of the analyte between two immiscible liquid phases (n-octanol, simulating a lipid environment, and water, simulating an aqueous environment). The ratio of the analyte's concentration in each phase at equilibrium defines the partition coefficient, a direct measure of its lipophilicity.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate partitioning. Then, allow the phases to separate completely (this may require centrifugation if an emulsion forms).

-

Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]water. The final result is expressed as logP.

Section 4: Chemical Reactivity and Synthetic Considerations

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is primarily used as a synthetic intermediate. Its reactivity is dominated by the aromatic ring.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions like nitration and sulfonation. The fluorine atom is an ortho-, para-director, while the trifluoroethyl group is a deactivating meta-director. The outcome of substitution will depend on the specific reaction conditions.[1]

-

Nucleophilic Aromatic Substitution: The aromatic fluorine atom can be displaced by strong nucleophiles under specific conditions.[1]

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable precursor.[1]

Conclusion

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is a specialized chemical building block whose value lies in the unique physicochemical properties imparted by its fluorine substituents. Its predicted high lipophilicity, combined with the metabolic blocking potential of the C-F bonds, makes it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. The experimental protocols detailed herein provide a framework for the rigorous characterization of this and similar compounds, ensuring data integrity and enabling confident application in research and development.

References

-

Melting and boiling points of benzene and fluorobenzene. 2

-

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene. 1

-

Trifluorotoluene.

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.

-

Why does the boiling point of fluorinated benzenes DECREASE as more fluorine atoms are substituted on Benzene?

-

LogP of halogen derivatives of aromatics and aliphatics explanation.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

-

Determination Of Boiling Point Of An Organic Compound.

-

To Determine The Boiling Point of Organic Compounds Like Benzene and Benzaldehyde.

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene?

Sources

- 1. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

Theoretical & Mechanistic Insight: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Executive Summary: The Fluorinated Bioisostere

In the landscape of modern medicinal chemistry, 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (CAS: 81577-08-4) represents a critical scaffold for modulating lipophilicity and metabolic stability.[1][2] This molecule combines two distinct fluorinated motifs: an aryl fluoride and a 2,2,2-trifluoroethyl side chain.[1][2][3]

The 2,2,2-trifluoroethyl group (

Computational Methodology Framework

To accurately predict the physicochemical properties of this molecule, a rigorous computational workflow is required.[2] The following protocol is the industry standard for fluorinated aromatics, balancing computational cost with the need to capture weak interactions (e.g., C–F[1]···H intramolecular hydrogen bonding).[1][2]

Recommended Protocol

-

Conformational Search: Monte Carlo / Molecular Mechanics (MMFF94) to identify local minima of the

rotor. -

Geometry Optimization: DFT utilizing the

B97X-D functional (includes dispersion corrections critical for fluorine interactions) with the 6-311++G(d,p) basis set. -

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) and n-octanol ( -

Electronic Properties: Natural Bond Orbital (NBO) analysis to quantify hyperconjugation (

).

Visualization: Computational Workflow

Caption: Standardized computational pipeline for fluorinated aromatic scaffolds ensuring rigorous conformational sampling and electronic characterization.

Structural Dynamics & Conformational Analysis

The pivotal structural feature of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is the rotation of the C(aryl)–C(

The "Gauche" Effect in the Side Chain

Unlike non-fluorinated alkyl chains, the

-

Predicted Global Minimum: The

group is likely twisted out of the benzene plane to minimize steric repulsion with the ortho-hydrogens, while maintaining favorable electrostatic alignment.[1] -

Rotational Barrier: The barrier for rotation of the trifluoroethyl group is estimated to be 3.5–5.0 kcal/mol , significantly higher than an ethyl group (~3 kcal/mol) due to the bulkiness (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å) and electrostatic repulsion.[1]

Impact of the Ring Fluorine (Position 1)

The fluorine atom at Position 1 exerts a long-range inductive effect.[1][2] Being meta to the trifluoroethyl group (Position 3), there is no direct resonance interaction.[1][2] However, the dipole moment of the C1–F bond influences the overall molecular dipole, affecting the preferred orientation of the trifluoroethyl group in polar media.[1]

Electronic Landscape & Reactivity[1][2][5]

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "reactive face" of the molecule.[1][2]

-

Electron Deficient Regions (Blue): The methylene hydrogens (

) of the trifluoroethyl group are highly acidic due to the strong electron-withdrawing nature of the adjacent -

Electron Rich Regions (Red): The fluorine atoms (both on the ring and the side chain) present regions of high electron density, acting as weak hydrogen bond acceptors.[1]

Electrophilic Aromatic Substitution (EAS) Prediction

The molecule contains two deactivating groups:[1]

-

Fluoro group (Pos 1): Weakly deactivating, ortho/para directing.

-

Trifluoroethyl group (Pos 3): Strongly deactivating (inductive), meta directing.[1][2]

Theoretical Regioselectivity:

-

Position 4 (Para to F, Ortho to Alkyl): Sterically hindered by the bulky

.[1][2] -

Position 6 (Ortho to F, Para to Alkyl): Most favorable site for electrophilic attack.[1][2] The fluorine at C1 directs ortho/para, and the alkyl group at C3 directs meta (reinforcing C1's ortho direction).[1][2]

-

Position 2 (Between substituents): Highly sterically crowded and electronically disfavored.[1][2]

Metabolic Stability (C-H Abstraction)

The primary metabolic pathway for alkylbenzenes is benzylic oxidation (cytochrome P450).[1][2]

-

Ethylbenzene: Benzylic C-H BDE

85 kcal/mol (Rapid oxidation).[1][2] -

Trifluoroethylbenzene: The strong electron-withdrawing

group strengthens the benzylic C-H bonds (BDE predicted > 92 kcal/mol) and reduces electron density, making the hydrogen abstraction transition state higher in energy.[1] Result: Significantly increased metabolic half-life.[1][2]

Synthesis & Retrosynthetic Logic

Synthesizing this scaffold requires avoiding defluorination side reactions.[1][2] The most robust theoretical pathway involves cross-coupling or deoxyfluorination.[1][2]

Pathway A: Palladium-Catalyzed Cross-Coupling (Recommended)

Coupling a meta-fluorophenyl boronic acid with a trifluoroethyl electrophile is challenging due to slow oxidative addition.[1][2] A more viable route is the Copper-Mediated Trifluoroethylation of aryl iodides.[1][2]

Pathway B: Deoxyfluorination

Starting from the corresponding acetic acid derivative or ketone, using

Visualization: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection showing the two primary routes: Metal-catalyzed coupling (preferred) and Deoxyfluorination.[1][2]

Data Summary: Predicted Physicochemical Properties

| Property | Value (Predicted/Theoretical) | Mechanistic Driver |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Hydrophobicity of |

| Dipole Moment | ~2.1 Debye | Vector sum of C-F (ring) and |

| Benzylic C-H pKa | ~25 (DMSO) | Acidifying effect of |

| HOMO-LUMO Gap | ~6.5 eV | High stability; low reactivity toward oxidation.[1][2] |

| Rotational Barrier | 4.2 kcal/mol | Steric bulk of |

References

-

G. V. Baryshnikov et al. (2021).[1][2][5] Multidimensional Structure Conformation of Persulfurated Benzene. ACS Applied Materials & Interfaces.[1][2][5] Retrieved from [Link][1][2]

-

PubChem . (2023).[1][2] 1,2,3-Trifluorobenzene Compound Summary. Retrieved from [Link][1][2]

-

Royal Society of Chemistry . (2016).[1][2] Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. Retrieved from [Link][1][2]

Sources

- 1. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]

- 2. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Trifluoroethyl Group: A Subtle Powerhouse in Modulating Aromatic Electronic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) presents a unique electronic profile that offers nuanced control over the properties of aromatic systems. This guide provides an in-depth analysis of the electronic properties of trifluoroethyl-substituted benzenes, contrasting them with the more common trifluoromethyl and ethyl groups. We will explore the interplay of inductive and resonance effects, their quantitative evaluation through Hammett parameters, and their profound impact on physicochemical properties such as acidity, basicity, and dipole moment. Furthermore, this document details robust experimental and computational protocols for the characterization of these electronic effects, providing a practical framework for the rational design of novel molecules with tailored properties.

Introduction: Beyond the Trifluoromethyl Group

For decades, the trifluoromethyl (-CF₃) group has been a workhorse in drug discovery, prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity. However, the trifluoroethyl (-CH₂CF₃) group, while sharing some of these beneficial characteristics, offers a more subtle modulation of electronic properties. The introduction of a methylene (-CH₂) spacer between the potent trifluoromethyl moiety and the benzene ring attenuates the inductive effect, providing a "dampened" electron-withdrawing capacity. This fine-tuning can be critical in optimizing a molecule's activity, selectivity, and pharmacokinetic profile. Understanding the precise electronic consequences of this substitution is therefore paramount for any scientist working on the design of novel aromatic compounds.

Deconstructing the Electronic Influence of the Trifluoroethyl Group

The electronic character of a substituent on a benzene ring is a composite of its inductive and resonance effects. The trifluoroethyl group's influence is dominated by a strong electron-withdrawing inductive effect, with negligible resonance contribution.

The Inductive Effect: A Tale of Two Groups

The inductive effect (I) is the transmission of charge through sigma bonds, driven by differences in electronegativity. The three highly electronegative fluorine atoms in the trifluoroethyl group pull electron density away from the methylene carbon, which in turn withdraws electron density from the benzene ring. This -I effect is substantial, rendering the aromatic ring electron-deficient.

However, when compared to the trifluoromethyl group, the intervening methylene spacer in the trifluoroethyl group lessens the inductive pull on the aromatic ring. This "insulating" effect is a key feature of the trifluoroethyl substituent, offering a less pronounced electron-withdrawing character than the trifluoromethyl group.

Diagram: Inductive Effect of the Trifluoroethyl Group

Caption: Inductive electron withdrawal by the trifluoroethyl group.

Hammett Parameters: Quantifying the Electronic Effect

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The Hammett constant (σ) is a substituent-specific parameter, with positive values indicating an electron-withdrawing group and negative values indicating an electron-donating group.

While extensive data exists for the trifluoromethyl group, experimentally determined Hammett constants for the trifluoroethyl group are less common. However, we can infer its properties by comparing it to related substituents. The σ_meta and σ_para values for the -CF₃ group are +0.43 and +0.54, respectively, reflecting its strong electron-withdrawing nature at both positions.[1][2] Due to the insulating effect of the methylene spacer, the Hammett constants for the -CH₂CF₃ group are expected to be positive but smaller in magnitude.

| Substituent | σ_meta | σ_para | Dominant Effect |

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.07 | -0.17 | Weakly Donating (Inductive & Hyperconjugation) |

| -CF₃ | +0.43[1][2] | +0.54[1][2] | Strongly Withdrawing (Inductive) |

| -CH₂CF₃ | ~+0.2 to +0.3 (Estimated) | ~+0.3 to +0.4 (Estimated) | Moderately Withdrawing (Inductive) |

Table 1: Comparison of Hammett Constants for Selected Substituents. The values for the trifluoroethyl group are estimated based on the attenuated inductive effect compared to the trifluoromethyl group.

Impact on Physicochemical Properties

The electron-withdrawing nature of the trifluoroethyl group has a predictable and significant impact on the physicochemical properties of the substituted benzene ring.

Acidity and Basicity: The Role of pKa

The acidity of a phenol and the basicity of an aniline are highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups stabilize the phenoxide or anilinium ion, thereby increasing the acidity of phenols (lowering pKa) and decreasing the basicity of anilines (lowering pKa of the conjugate acid).

A predicted pKa value for 4-(2,2,2-trifluoroethyl)aniline is approximately 4.18.[3][4] This is significantly lower than the pKa of aniline (4.6), indicating a decrease in basicity due to the electron-withdrawing trifluoroethyl group. For comparison, the pKa of 4-(trifluoromethyl)aniline is even lower, at around 3.5, highlighting the stronger electron-withdrawing effect of the -CF₃ group.

For phenols, 4-(trifluoromethyl)phenol has a pKa of approximately 9.39, which is lower than that of phenol (10.0), indicating increased acidity.[5] We can predict that the pKa of 4-(2,2,2-trifluoroethyl)phenol would fall between that of phenol and 4-(trifluoromethyl)phenol.

| Compound | pKa |

| Aniline | 4.6 |

| 4-(Trifluoromethyl)aniline | ~3.5 |

| 4-(2,2,2-Trifluoroethyl)aniline | ~4.18 (Predicted)[3][4] |

| Phenol | 10.0 |

| 4-(Trifluoromethyl)phenol | ~9.39[5] |

| 4-(2,2,2-Trifluoroethyl)phenol | ~9.6 - 9.8 (Estimated) |

Table 2: pKa Values of Substituted Anilines and Phenols.

Dipole Moment

The introduction of the highly polar C-F bonds in the trifluoroethyl group imparts a significant dipole moment to the molecule. The overall molecular dipole moment will be a vector sum of the dipoles of the individual bonds. For (2,2,2-trifluoroethyl)benzene, the dipole moment is expected to be substantial and directed from the benzene ring towards the trifluoroethyl group.

| Compound | Dipole Moment (Debye) |

| Benzene | 0 |

| Toluene | 0.36 |

| Trifluoromethylbenzene | 2.86 |

| (2,2,2-Trifluoroethyl)benzene | ~2.5 - 2.7 (Estimated) |

Table 3: Dipole Moments of Substituted Benzenes. The value for (2,2,2-trifluoroethyl)benzene is estimated to be slightly lower than that of trifluoromethylbenzene due to the opposing, though smaller, dipole of the C-H bonds in the methylene group.

Consequences for Chemical Reactivity and Drug Design

The electronic perturbations caused by the trifluoroethyl group have profound implications for both the chemical reactivity of the benzene ring and its utility in drug design.

Electrophilic Aromatic Substitution

The trifluoroethyl group is a deactivating substituent in electrophilic aromatic substitution reactions. Its strong inductive electron withdrawal reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the trifluoroethyl group is a meta-director. This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.

Applications in Medicinal Chemistry

The trifluoroethyl group is a valuable tool in the medicinal chemist's arsenal. By modifying the electronic environment of a parent molecule, it can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.

-

Modulate Acidity and Basicity: As discussed, the trifluoroethyl group can be used to fine-tune the pKa of nearby acidic or basic functional groups. This is crucial for optimizing a drug's solubility, membrane permeability, and binding to its target.

-

Improve Binding Affinity: The introduction of a trifluoroethyl group can alter the electrostatic potential of a molecule, potentially leading to more favorable interactions with the target protein through dipole-dipole or other electrostatic interactions.

Experimental and Computational Protocols

Accurate characterization of the electronic properties of novel trifluoroethyl-substituted benzenes is essential for their rational application. The following protocols provide a framework for these investigations.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol outlines the determination of the pKa of a trifluoroethyl-substituted phenol using UV-Vis spectrophotometry.

Principle: The acidic (protonated) and basic (deprotonated) forms of a phenol have distinct UV-Vis absorption spectra. By measuring the absorbance of the compound at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Materials:

-

Trifluoroethyl-substituted phenol of interest

-

Spectrophotometer

-

pH meter

-

Buffer solutions covering a pH range from ~8 to ~11

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the trifluoroethyl-substituted phenol in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions with a constant concentration of the phenol in buffers of varying pH.

-

Record the UV-Vis spectrum for each solution to identify the isosbestic point and the wavelength of maximum absorbance for the acidic and basic forms.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the basic form.

-

Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, use the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]), where the ratio of the deprotonated to protonated species can be determined from the absorbance values.

Diagram: Experimental Setup for Spectrophotometric pKa Determination

Caption: Workflow for spectrophotometric pKa determination.

Computational Protocol: Calculation of Electrostatic Potential and Dipole Moment

This protocol provides a general workflow for using computational chemistry software to determine the electrostatic potential map and dipole moment of a trifluoroethyl-substituted benzene.

Principle: Quantum mechanical calculations can solve the Schrödinger equation for a given molecule to determine its electronic structure. From the resulting wave function, properties such as the electron density, electrostatic potential, and dipole moment can be calculated.

Software: A quantum chemistry software package such as Gaussian, Spartan, or ORCA.

Procedure:

-

Build the molecular structure of the trifluoroethyl-substituted benzene of interest using the software's graphical interface.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set if greater accuracy is required.

-

Request the calculation of electronic properties, including the molecular dipole moment and the generation of the electrostatic potential (ESP) map.

-

Visualize the ESP map. The software will typically map the electrostatic potential onto an isodensity surface of the molecule, using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

Diagram: Computational Workflow for Electronic Properties

Caption: A typical workflow for computational analysis of electronic properties.

Conclusion

The trifluoroethyl group offers a compelling alternative to the more traditional trifluoromethyl group for the fine-tuning of electronic properties in aromatic systems. Its attenuated inductive effect provides a valuable tool for medicinal chemists and materials scientists seeking to optimize molecular properties with greater precision. By understanding the fundamental principles of its electronic influence and employing robust experimental and computational methods for its characterization, researchers can harness the subtle power of the trifluoroethyl group to design the next generation of innovative molecules.

References

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

- Kubyshkin, V., & Borysko, P. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461–13470.

- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5729.

-

ResearchGate. (n.d.). -Hammett substituent constants for benzene derivatives (Hammett, 1937); positive ρ indicates EWG is favored by a reaction, negative ρ indicates EDG. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

- Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(33), 10056–10057.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Retrieved from [Link]

-

Chegg.com. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Retrieved from [Link]

-

YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]

-

SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]

-

Dergipark. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

-

University of Calgary. (n.d.). Problem Set 3. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. 131395-17-0 CAS MSDS (4-(2,2,2-TRIFLUOROETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(2,2,2-TRIFLUOROETHYL)ANILINE CAS#: 131395-17-0 [m.chemicalbook.com]

- 5. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

commercial availability of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Title: Strategic Sourcing and Synthetic Utility of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene: A Technical Whitepaper

Executive Summary

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (CAS: 81577-08-4 ) represents a high-value fluorinated building block in modern medicinal chemistry. Characterized by the strategic placement of a trifluoroethyl group meta to a fluorine atom, this scaffold offers a dual advantage: it modulates lipophilicity (LogP) while blocking metabolic "soft spots" prone to oxidative degradation.

While commercially available from specialized catalog suppliers, its availability can fluctuate, necessitating a robust understanding of its synthetic accessibility. This guide provides a comprehensive technical analysis of its procurement, synthesis, and application in drug discovery.

Chemical Identity & Technical Specifications

The compound is a clear, colorless liquid under standard conditions. Its structural integrity relies on the stability of the C(sp3)–CF3 bond, which is significantly more resistant to hydrolysis than its trifluoromethyl ketone or ether counterparts.

| Parameter | Specification |

| IUPAC Name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene |

| CAS Number | 81577-08-4 |

| Molecular Formula | C₈H₆F₄ |

| Molecular Weight | 178.13 g/mol |

| MDL Number | MFCD11226623 (Variant/Analog check required for specific salt forms) |

| Appearance | Colorless to pale yellow liquid |

| Purity Standard | ≥ 95% (GC), typically ≥ 98% for GMP applications |

| Boiling Point | ~71-72°C at 100 mbar (Predicted/Analogous) |

Commercial Landscape & Sourcing Strategy

Unlike commodity solvents like trifluorotoluene, 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is a Tier 2 Building Block —readily available but not ubiquitously stocked in bulk quantities (kg scale) without lead time.

-

Primary Suppliers: Specialized fluorochemistry vendors such as BLDpharm , Oakwood Products , and Smolecule currently list this compound.

-

Lead Times:

-

Gram Scale (1g - 25g): Typically ex-stock (1-3 days).

-

Bulk Scale (>100g): Often requires "Make-to-Order" (4-6 weeks).

-

-

Cost Implications: High cost per gram due to the specialized trifluoroethylation reagents used in its manufacture.

Strategic Recommendation: For critical path projects, establish a secondary internal synthesis route (see Section 4) to mitigate supply chain risks during scale-up.

Synthetic Pathways: From Lab to Scale

When commercial stock is unavailable, or for the synthesis of proprietary analogs, two primary synthetic routes are validated by current literature. The choice depends on the available precursor (Aryl Iodide vs. Boronic Acid).

Method A: Palladium-Catalyzed C-H Trifluoroethylation (The "Direct" Route)

This modern approach utilizes a Pd(II)/Pd(IV) catalytic cycle to couple aryl iodides directly with 2,2,2-trifluoroethyl iodide (CF₃CH₂I). It is preferred for its atom economy and the availability of the 1-fluoro-3-iodobenzene precursor.

-

Precursor: 1-Fluoro-3-iodobenzene

-

Reagent: 2,2,2-Trifluoroethyl iodide[1]

-

Catalyst: Pd(OAc)₂ / Ligand (e.g., Xantphos or specialized phosphines)

-

Mechanism: Oxidative addition of the aryl iodide, followed by alkylation and reductive elimination.

Method B: Photoredox Radical Alkylation (The "Mild" Route)

A newer, milder method employs 2,2,2-trifluoroethyl sulfonium salts as radical precursors. This method avoids high temperatures and is tolerant of sensitive functional groups.

-

Precursor: 1-Fluoro-3-bromobenzene or corresponding boronic acid.

-

Reagent: S-(2,2,2-Trifluoroethyl)diphenylsulfonium triflate.

-

Conditions: Visible light (Blue LED), Photocatalyst (e.g., Ir(ppy)₃).

Figure 1: Comparative Synthetic Workflows

Caption: Figure 1. Dual synthetic strategies for ensuring supply continuity. Method A is robust for scale; Method B is superior for late-stage functionalization.

Applications in Drug Design

The 2,2,2-trifluoroethyl group is not merely a "bulky ethyl."[1][2] It imparts specific physicochemical changes that are critical for optimizing lead compounds.

-

Bioisosterism: It acts as a metabolically stable bioisostere of the ethyl (-CH₂CH₃) and ethoxy (-OCH₂CH₃) groups. The high electronegativity of the CF₃ group reduces the electron density of the adjacent methylene, preventing P450-mediated hydroxylation.

-

Lipophilicity Modulation: The group significantly increases lipophilicity (LogP) compared to a methyl or ethyl group, enhancing membrane permeability (blood-brain barrier penetration).

-

Conformational Restriction: The "gauche effect" associated with the fluoroalkyl chain can lock the side chain into specific conformations, potentially improving binding affinity to target protein pockets.

Quality Control & Handling Protocols

To ensure data integrity in biological assays, the purity of this building block must be rigorously verified.

QC Workflow:

-

Identity: ¹H NMR (Characteristic quartet for -CH₂- coupled to CF₃) and ¹⁹F NMR (Singlet for Ar-F, Triplet for -CF₃).

-

Purity: GC-MS is preferred over LC-MS due to the compound's volatility and lack of strong UV chromophores beyond the benzene ring.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Figure 2: Quality Assurance Decision Tree

Caption: Figure 2. Standardized QC workflow to validate compound identity and purity before introduction into medicinal chemistry cycles.

References

-

Smolecule. (2023).[1][3] 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene Product Entry. Retrieved from .

-

BLDpharm. (2023).[3] Product Specifications for CAS 81577-08-4. Retrieved from .

-

Oakwood Products. (2023).[3] Fluorinated Building Blocks Catalog. Retrieved from .

- Ferguson, D. M., et al. (2014). "Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides." Journal of the American Chemical Society. (Mechanistic basis for Method A).

-

Zeng, Y. F., et al. (2023).[4] "Recent advances in trifluoroethylation reaction." Organic Chemistry Frontiers. (Review of modern synthetic methods including sulfonium salts).

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]

- 2. 21249-93-4|(2,2,2-Trifluoroethyl)benzene|BLD Pharm [bldpharm.com]

- 3. US5498807A - Process for the preparation of aromatic fluoro compounds - Google Patents [patents.google.com]

- 4. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

[1]

Abstract & Introduction

Target Molecule: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene CAS Registry Number: 81577-08-4 Molecular Formula: C₈H₆F₄ Molecular Weight: 178.13 g/mol [1]

This Application Note details the high-fidelity synthesis of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene , a critical fluorinated building block in medicinal chemistry. The trifluoroethyl group (

While direct nucleophilic substitution on trifluoroethyl halides is sluggish due to the electron-withdrawing effect of fluorine, transition-metal-catalyzed cross-coupling offers a robust solution. This guide prioritizes a Palladium-Catalyzed Suzuki-Miyaura-Type Cross-Coupling , a method distinguished by its mild conditions, high functional group tolerance, and scalability compared to traditional copper-mediated Ullmann-type couplings.

Retrosynthetic Analysis

The strategic disconnection relies on the bond formation between the benzylic carbon and the

Figure 1: Retrosynthetic disconnection showing the convergent assembly from boronic acid and alkyl iodide precursors.

Experimental Protocol

Method A: Pd-Catalyzed Cross-Coupling (Primary Route)

This protocol is adapted from the work of Jinbo Hu et al. (2012) , utilizing a specific ligand system to facilitate the difficult reductive elimination of the

Reagents & Materials

| Reagent | Role | Equiv. | MW ( g/mol ) | CAS No. |

| 3-Fluorophenylboronic acid | Substrate | 1.0 | 139.92 | 768-35-4 |

| 2,2,2-Trifluoroethyl iodide | Electrophile | 4.0 | 209.94 | 353-83-3 |

| Pd₂(dba)₃ | Catalyst | 0.05 (5 mol%) | 915.72 | 51364-51-3 |

| XantPhos | Ligand | 0.06 (6 mol%) | 578.62 | 161265-03-8 |

| Cs₂CO₃ | Base | 3.0 | 325.82 | 534-17-8 |

| 1,4-Dioxane | Solvent | - | - | 123-91-1 |

| Water | Additive | - | 18.02 | 7732-18-5 |

Step-by-Step Procedure

-

Catalyst Pre-complexation:

-

In a glovebox or under a steady stream of Argon, charge a flame-dried reaction vial with Pd₂(dba)₃ (5 mol%) and XantPhos (6 mol%).

-

Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to substrate).

-

Stir at room temperature for 10 minutes to generate the active catalytic species (solution typically turns from purple/red to orange/yellow).

-

-

Substrate Addition:

-

Add 3-Fluorophenylboronic acid (1.0 equiv) and Cs₂CO₃ (3.0 equiv) to the reaction vial.

-

Add Water (approx. 5-10% v/v of the solvent volume). Note: Water is crucial for the transmetalation step in this specific Suzuki coupling.

-

-

Electrophile Addition:

-

Add 2,2,2-Trifluoroethyl iodide (4.0 equiv) via syringe. Caution: This reagent is volatile (bp 55°C) and an alkylating agent. Handle in a fume hood.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat the mixture to 80 °C for 12–24 hours with vigorous stirring.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether (Et₂O) or ethyl acetate (EtOAc).

-

Filter the mixture through a short pad of Celite to remove inorganic salts and palladium black. Rinse the pad thoroughly with ether.

-

Concentrate the filtrate under reduced pressure. Critical: The product is volatile.[1] Do not use high vacuum for extended periods or heat the water bath above 30°C.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Pentane or Hexanes (100%). The product is non-polar.

-

Yield Expectation: 60–85%.

-

Mechanism & Workflow

The reaction proceeds via a catalytic cycle involving oxidative addition of the alkyl iodide (unusual for Suzuki, which typically involves aryl halides), followed by transmetalation with the aryl boronate.

Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of alkyl halides with aryl boronic acids.

Characterization Data

The following spectral data confirms the identity of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene .

-

Physical State: Clear, colorless liquid.[2]

-

Boiling Point: ~170–180 °C (Predicted/Lit).

-

¹H NMR (400 MHz, CDCl₃):

- 7.35 – 7.28 (m, 1H, Ar-H),

- 7.10 (d, J = 7.8 Hz, 1H, Ar-H),

- 7.05 – 6.98 (m, 2H, Ar-H),

-

3.35 (q, J = 10.8 Hz, 2H,

-

Note: The methylene protons appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (376 MHz, CDCl₃):

-

-66.5 (t, J = 10.8 Hz, 3F,

- -112.8 (m, 1F, Ar-F).

-

-66.5 (t, J = 10.8 Hz, 3F,

-

¹³C NMR (100 MHz, CDCl₃):

-

Distinctive quartet for the methylene carbon (

~40 ppm, J ~30 Hz) and quartet for the trifluoromethyl carbon (

-

Safety & Troubleshooting

Hazard Identification

-

2,2,2-Trifluoroethyl iodide: Alkylating agent. Causes skin and eye irritation. Volatile. Use only in a fume hood.

-

Pd₂(dba)₃: Suspected carcinogen. Avoid dust inhalation.[3]

-

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene: Likely a skin irritant and environmental pollutant.[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<30%) | Protodeboronation of boronic acid | Ensure base (Cs₂CO₃) and water ratio are optimized. Do not overheat (>85°C). |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid | Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar). |

| No Reaction | Catalyst Poisoning / Inactive Catalyst | Ensure Pd₂(dba)₃ is fresh (purple/black crystals, not brown). Pre-stir catalyst/ligand complex. |

| Product Loss | Volatility during evaporation | Use a rotary evaporator bath at <30°C and stop immediately upon solvent removal. Do not use high vacuum (<10 mbar) for prolonged periods. |

References

-

Zhao, Y., & Hu, J. (2012).[4] Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(4), 1033–1036. [4]

-

Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl Halides with Fluoroform-Derived CuCF3. Journal of Organic Chemistry, 78(22), 11126–11146.

-

Smolecule. (2023). 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene Compound Summary.

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene as a building block in organic synthesis

Topic: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization in Medicinal Chemistry and Scaffold Functionalization[1]

Executive Summary

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (CAS 81577-08-4) is a specialized fluorinated building block that offers a unique combination of electronic modulation and metabolic stability. Unlike simple fluorobenzenes, this scaffold incorporates a 2,2,2-trifluoroethyl (

This guide details the synthetic accessibility, reactivity profile, and specific protocols for utilizing this building block to generate high-value pharmacological cores.

Technical Profile & Properties

| Property | Data |

| IUPAC Name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene |

| CAS Number | 81577-08-4 |

| Molecular Formula | |

| Molecular Weight | 178.13 g/mol |

| Boiling Point (Predicted) | 170–180 °C |

| Density | ~1.25 g/mL |

| Electronic Character | Electron-deficient arene; deactivated for SEAr, activated for nucleophilic attack and metallation. |

Synthetic Accessibility

While available commercially, in-house preparation is often required for scale-up or analog generation. The most robust method utilizes Palladium-Catalyzed Cross-Coupling to install the trifluoroethyl group onto a di-halo precursor.

Protocol A: Synthesis via Negishi-Type Cross-Coupling

Rationale: Direct alkylation of fluorobenzene is non-selective. Cross-coupling ensures regiospecific installation of the trifluoroethyl group.

Reagents:

-

1-Bromo-3-fluorobenzene (1.0 equiv)

-

2,2,2-Trifluoroethyl iodide (1.2 equiv)

-

Zinc dust (activated)

- (5 mol%)

-

Solvent: DMF/THF (1:1)

Step-by-Step Methodology:

-

Zinc Reagent Formation: In a dry flask under Argon, suspend activated Zinc dust (1.5 equiv) in DMF. Add 2,2,2-trifluoroethyl iodide dropwise at 0°C. Stir at RT for 2 hours to generate the organozinc species (

). -

Coupling: In a separate vessel, dissolve 1-bromo-3-fluorobenzene in THF and add

. -

Addition: Cannulate the organozinc solution into the aryl bromide solution.

-

Reaction: Heat to 60°C for 12 hours. Monitor conversion by GC-MS.

-

Workup: Quench with saturated

. Extract with diethyl ether. The product is purified via fractional distillation.

Reactivity Landscape: The "Ambiphilic" Switch

The strategic value of this building block lies in its orthogonal reactivity . The presence of the Fluorine atom (C1) and the Trifluoroethyl group (C3) creates distinct electronic pockets that can be targeted selectively.

-

Electrophilic Aromatic Substitution (SEAr): Directed by the Fluorine atom (Ortho/Para) but deactivated by the trifluoroethyl group. The C6 position is the most accessible nucleophilic site.

-

Directed Ortho Metalation (DoM): The Fluorine atom strongly directs lithiation to the ortho position. The C2 position is synergistically activated by the inductive withdrawal of both the F and the benzylic

.

Visualizing the Reactivity Pathways

Figure 1: Divergent reactivity pathways allow access to distinct regioisomers based on reagent choice.

Application Protocols

Protocol B: Regioselective C2-Lithiation (The "Acidity Sandwich")

Objective: To functionalize the sterically crowded but electronically activated C2 position (between F and TFE). This is critical for synthesizing fused heterocycles.

Mechanism: The C2 proton is the most acidic due to the inductive electron-withdrawing effect of the adjacent Fluorine and the nearby

Reagents:

-

Substrate: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene[1]

-

Base: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA

-

Electrophile: Trimethyl borate (

) or DMF -

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C .

-

Base Addition: Add LDA (1.1 equiv) dropwise. Note: LDA is preferred over n-BuLi to minimize nucleophilic attack on the ring or benzylic position.

-

Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species at C2.

-

Trapping: Add the electrophile (e.g.,

, 1.5 equiv) rapidly in one portion. -

Warm-up: Allow the reaction to warm to 0°C slowly over 2 hours.

-

Quench: For boronic acids, quench with 1M HCl. For aldehydes, quench with saturated

. -

Outcome: Yields the 2-substituted derivative (e.g., 2-fluoro-6-(2,2,2-trifluoroethyl)phenylboronic acid), a key intermediate for Suzuki couplings.

Protocol C: C6-Bromination via SEAr

Objective: To install a handle at the C6 position (para to the trifluoroethyl group) for subsequent coupling.

Reagents:

-

Substrate: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene[1]

-

Brominating Agent:

or NBS -

Catalyst:

(10 mol%)

Procedure:

-

Dissolve substrate in

or neat if scaling up. -

Add

catalyst.[2] -

Add

(1.05 equiv) dropwise at 0°C to control exotherm. -

Stir at Room Temperature.

-

Selectivity: The Fluorine directs ortho/para. The para position (C4) is sterically hindered by the bulky trifluoroethyl group. The ortho position (C6) is favored.

-

Result: 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene.

Medicinal Chemistry Context: Bioisosterism

The 2,2,2-trifluoroethyl group is a superior bioisostere for ethyl and isopropyl groups in drug design.

| Feature | Ethyl Group ( | Trifluoroethyl Group ( | Benefit |

| Metabolic Stability | Susceptible to CYP450 benzylic hydroxylation. | Blocked by electron-withdrawing | Extends Half-life ( |

| Lipophilicity | Moderate.[3] | High (Fluorine effect).[1][4] | Improves BBB permeability. |

| Conformation | Flexible. | Restricted (Dipole alignment). | Locks active conformation. |

Case Study Application: In the development of Cathepsin K inhibitors, replacing a standard ethyl group with a trifluoroethyl group on the P3 aryl ring resulted in a 4-fold increase in metabolic stability in human liver microsomes without sacrificing potency.

References

-

Smolecule. (2023).[2][5] 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene Properties and Synthesis.Link

-

Cho, E. J., et al. (2010).[6] "Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Science, 328(5986), 1679-1681. Link

- Schlosser, M. (2005). "The 2,2,2-Trifluoroethyl Group: A Bioisostere with a Difference." Angewandte Chemie International Edition, 44(3), 376-393. (General concept reference).

-

Hartwig, J. F., et al. (2015). "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, 137(26), 8460-8468. Link

-

ChemicalBook. (2023).[2] Synthesis of Fluorinated Aromatics.[7][6][8][9][10][11][12][13]Link

Sources

- 1. Buy 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | 81577-08-4 [smolecule.com]

- 2. quora.com [quora.com]

- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 4. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 9. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 12. escholarship.org [escholarship.org]

- 13. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene in Medicinal Chemistry

Executive Summary

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (CAS: 81577-08-4) represents a privileged building block in modern drug discovery, specifically designed to address metabolic liabilities associated with ethyl and alkyl-substituted arenes. This guide details its application as a bioisostere for ethylbenzene derivatives, offering enhanced metabolic stability (blocking benzylic oxidation) and modulated lipophilicity. We provide actionable protocols for its conversion into high-value intermediates (anilines, boronic acids) and its integration into kinase inhibitor scaffolds (e.g., Wee-1 inhibitors).

Scientific Rationale & Physicochemical Profile

The "Fluorine Effect" in Lead Optimization

The strategic value of this building block lies in the 2,2,2-trifluoroethyl (-CH₂CF₃) moiety. Unlike a standard ethyl group, the trifluoroethyl group exerts a profound effect on the molecule's Drug Metabolism and Pharmacokinetics (DMPK) profile.

| Property | Ethyl (-CH₂CH₃) Analog | Trifluoroethyl (-CH₂CF₃) Analog | Mechanistic Impact |

| Metabolic Stability | Low (Benzylic hydroxylation hotspot) | High | The strong electron-withdrawing effect of CF₃ deactivates the adjacent benzylic C-H bonds, preventing P450-mediated oxidation. |

| Lipophilicity (LogP) | Moderate | Increased | Fluorine increases lipophilicity, enhancing membrane permeability, though the dipole moment also changes. |

| Electronic Effect | Weakly Electron Donating | Electron Withdrawing | The -CH₂CF₃ group pulls electron density, lowering the pKa of adjacent phenols or anilines, potentially reducing Phase II conjugation. |

| Conformation | Flexible | Restricted | The "Gauche effect" between fluorine and adjacent atoms can lock specific bioactive conformations. |

Structural Bioisosterism

This compound serves as a direct replacement for:

-

3-Ethylfluorobenzene: To improve half-life (

). -

3-Trifluoromethylfluorobenzene: To introduce a "spacer" (methylene) that alters the vector of the CF₃ group, potentially capturing novel hydrophobic interactions in a binding pocket.

Key Applications & Case Studies

Case Study: Kinase Inhibitor Scaffold Construction (Wee-1 Inhibition)

Recent medicinal chemistry campaigns (e.g., WO2018011570) have utilized the 3-(2,2,2-trifluoroethyl)phenyl motif to optimize kinase inhibitors. The motif is often introduced via an aniline intermediate.

Workflow Logic:

-

Starting Material: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene.

-

Transformation: Nitration followed by reduction to yield 3-fluoro-5-(2,2,2-trifluoroethyl)aniline (or the 4-fluoro isomer depending on regioselectivity).

-

Coupling: The resulting aniline is coupled to a heterocycle (e.g., dihydropyrido[4,3-d]pyrimidine) via Buchwald-Hartwig amination or S_NAr.

Visualizing the Synthesis Pathway

The following diagram illustrates the divergence from the core building block into two critical intermediates: the Aniline (for amide/urea formation) and the Boronic Acid (for Suzuki couplings).

Figure 1: Divergent synthesis pathways converting the core building block into versatile medicinal chemistry intermediates.

Experimental Protocols

Protocol A: Regioselective Directed Ortho Metalation (DoM)

Objective: To synthesize 2-fluoro-6-(2,2,2-trifluoroethyl)phenylboronic acid . Mechanism: The fluorine atom at position 1 acts as a strong Ortho Directing Group (ODG). While position 2 (between F and CH₂CF₃) is electronically activated, it is sterically hindered. This protocol targets position 2 (kinetic control) or position 6 (thermodynamic/steric control) depending on the base used. Note: The protocol below uses LDA to favor the less hindered C-6 position relative to the alkyl group, though mixtures may occur.

Materials:

-

Substrate: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Freshly prepared or commercial 2.0 M]

-

Electrophile: Triisopropyl borate (B(OiPr)₃) (1.5 eq)[1]

-

Solvent: Anhydrous THF

-

Quench: 2N HCl

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).[1]

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA dropwise over 15 minutes. Maintain internal temperature below -70°C.

-

Metalation: Add 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (dissolved in minimal THF) dropwise.

-

Critical Step: Stir at -78°C for 1 hour . The solution may turn a pale yellow/orange, indicating formation of the lithiated species.

-

-

Trapping: Add Triisopropyl borate rapidly in one portion. The reaction is extremely fast.

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 2N HCl (aqueous) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (Note: Boronic acids can streak on silica; add 1% acetic acid to eluent).[1]

Protocol B: Quality Control & Characterization

When validating the product from Protocol A, specific NMR signatures confirm the integrity of the trifluoroethyl group.

| Analysis | Expected Signal | Diagnostic Value |

| ¹H NMR | Quartet at ~3.3-3.5 ppm ( | Confirms presence of -CH₂- coupled to CF₃. |

| ¹⁹F NMR | Triplet at ~ -66 ppm | Characteristic of the -CH₂CF₃ group. |

| ¹⁹F NMR | Multiplet at ~ -110 to -120 ppm | Characteristic of the Ar-F on the ring. |

| MS (ESI) | [M-H]⁻ (Boronic Acid) | Boronic acids often ionize in negative mode or show boroxine trimers.[1] |

Safety & Handling

-

Fluorinated Compounds: Often possess higher volatility and skin permeability than non-fluorinated analogs. Use Viton gloves.[1]

-

Organolithiums: Pyrophoric.[1] Handle strictly under inert atmosphere (Argon/Nitrogen).[1]

-

Waste: Fluorinated waste must be segregated from standard organic solvents in some jurisdictions due to incineration requirements.

References

-

Synthesis and Utility of Trifluoroethylarenes

-

Kinase Inhibitor Applications (Wee-1)

- Title: Wee-1 inhibiting pyridopyrimidinone compounds (WO2018011570A1)

-

Source: WIPO / Google Patents[1]

- URL

-

Metabolic Stability of Fluorinated Bioisosteres

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective

- Source: Journal of Medicinal Chemistry (NIH/PMC)

-

URL:[Link]

-

General Bioisosterism of Trifluoroethyl Group

Sources

- 1. WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma - Google Patents [patents.google.com]

- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Note: Protocol for Nucleophilic Aromatic Substitution with 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Executive Summary

This guide details the protocol for performing Nucleophilic Aromatic Substitution (SNAr) on 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene . This substrate presents a specific synthetic challenge: it possesses a leaving group (fluoride) and an electron-withdrawing group (

Successful substitution requires a protocol that overcomes the high energy barrier of the Meisenheimer complex without triggering the competing benzyne (elimination-addition) mechanism, which leads to regioisomeric mixtures. This note prioritizes the use of polar aprotic solvents and the "Cesium Effect" to drive reaction kinetics.

Mechanistic Analysis & Reactivity Profile

Substrate Properties[1]

-

Electrophile: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene[1]

-

Leaving Group: Fluoride (High electronegativity lowers LUMO energy of the ring, accelerating nucleophilic attack if the ring is activated).

-

Substituent: 2,2,2-trifluoroethyl (

).[1]-

Electronic Effect: Inductive withdrawal (

) is significant due to the -

Positioning: Meta to the fluorine. This is the critical limitation. Resonance stabilization of the anionic Meisenheimer intermediate is not possible at the meta position. Stabilization relies solely on the inductive effect.

-

Pathway Selection: SNAr vs. Benzyne

The primary risk in substituting unactivated or weakly activated aryl fluorides is the Benzyne Mechanism .

-

SNAr (Desired): Nucleophile attacks C1, forming a localized anion (Meisenheimer complex). Requires high activation energy.

-

Benzyne (Undesired): Strong base removes the proton at C2 (ortho to F), leading to elimination of HF to form a benzyne intermediate. Subsequent nucleophilic attack yields a mixture of meta and ortho substituted products.

Control Strategy: To favor SNAr, we avoid extremely strong bases (e.g., LDA,

Experimental Protocol

Reagents & Equipment

| Component | Grade/Specification | Role |

| Substrate | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (>97%) | Electrophile |

| Nucleophile | Nucleophile | |

| Base | Cesium Carbonate ( | HF Scavenger / Activator |

| Solvent | DMSO (Dimethyl sulfoxide), anhydrous | Polar Aprotic Medium |

| Vessel | Thick-walled pressure vial (sealed) | Containment at High T |

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-(2,2,2-trifluoroethyl)aniline derivatives via C-N bond formation.

Step 1: Preparation

-

Dry all glassware in an oven at

for at least 2 hours. -

Purge the reaction vial with Nitrogen or Argon.

-

Weigh 1.0 equiv of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene.

-

Weigh 1.2 - 1.5 equiv of the Nucleophile (Amine).

-

Weigh 2.0 equiv of

. Note: Potassium carbonate (

Step 2: Reaction Assembly

-

Add the solid

to the vial. -

Add anhydrous DMSO (Concentration: 0.5 M to 1.0 M relative to substrate). High concentration aids kinetics.

-

Add the Nucleophile.[2]

-

Add the Substrate last via syringe.

-

Seal the vial with a crimp cap (Teflon-lined septum).

Step 3: Execution

-

Place the vial in a pre-heated oil block at

.-

Optimization Note: If no reaction is observed after 4 hours, increase temperature to

. Do not exceed

-

-

Stir vigorously (800+ RPM). The solubility of

in DMSO is limited; efficient mixing is crucial for the heterogeneous surface reaction. -

Monitor via HPLC or GC-MS at 2-hour intervals. Look for the disappearance of the parent fluoride ion peak (

).

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (5x reaction volume).

-

Wash the organic layer with Water (3x) to remove DMSO and inorganic salts. Crucial: DMSO retention leads to poor separation.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

Reaction Optimization Matrix

Use this table to troubleshoot low yields.

| Variable | Condition A (Standard) | Condition B (Forcing) | Condition C (Alternative) |

| Solvent | DMSO | NMP (N-Methyl-2-pyrrolidone) | DMF (Lower boiling point) |

| Base | |||

| Temp | |||

| Stoichiometry | 1:1.2 | 1:2.0 | 1:5.0 (Nucleophile as solvent) |

Visualizing the Mechanism

The following diagram illustrates the competition between the desired SNAr pathway and the undesired Benzyne pathway. The protocol above is designed to favor the "Upper Path" (SNAr).

Figure 1: Mechanistic competition. SNAr (Blue) is favored by polar aprotic solvents and carbonate bases.

Safety & Handling

-

Fluoride Waste: The reaction generates inorganic fluoride salts (CsF). While not volatile HF, these should be treated as hazardous inorganic waste.

-

Solvent Hazards: DMSO penetrates skin and can carry toxic contaminants into the bloodstream. NMP is a reproductive toxin. Double-gloving (Nitrile) is recommended.

-

Pressure: Heating closed vials to

generates significant internal pressure. Use blast shields and rated pressure vials.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr mechanisms and solvent effects).

- Roh, K. R., et al. (2006). Comparative Study of SNAr Reactions in Ionic Liquids and Polar Aprotic Solvents. Journal of Organic Chemistry.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link (Source for

values of

Sources

GC-MS protocol for 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Application Note: GC-MS Method Development & Protocol for 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (

Introduction & Chemical Context

Fluorinated aromatics are increasingly pivotal in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability (bioisosteres). 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (MW: 178.13 g/mol ) combines a ring-fluorine with a trifluoroethyl side chain.[1]

Analytical Challenges:

-

Volatility: The compound is a volatile liquid (Predicted BP ~140-150°C), requiring careful solvent delay management to prevent filament damage while capturing the early-eluting peak.

-

Fragmentation: The

bond is susceptible to cleavage, creating specific diagnostic ions that must be distinguished from potential impurities like trifluoromethylbenzene derivatives.

Physicochemical Profile

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 178.13 g/mol | Parent Ion ( |

| Boiling Point | ~145 - 155°C (Est.) | Moderate volatility |

| Log P | ~3.1 (Est.) | Hydrophobic; soluble in organic solvents |

| Physical State | Colorless Liquid |

Method Development Strategy

The protocol utilizes a non-polar stationary phase (5% phenyl-methylpolysiloxane) which separates primarily based on boiling point and dispersive interactions. This is ideal for halogenated aromatics.

-

Column Selection: Agilent J&W DB-5ms (or equivalent) is selected for its low bleed and high inertness, crucial for trace analysis of fluorinated compounds.

-

Inlet Mode: Split injection is recommended for purity analysis to prevent column overload. Splitless is reserved for trace residue analysis.

-

Mass Spec Source: Electron Ionization (EI) at 70 eV is the standard for generating library-searchable spectra.

Experimental Protocol

Reagents and Standards

-

Analyte: 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (>97% purity).

-

Solvent: Dichloromethane (DCM) (HPLC Grade). Reasoning: DCM has a low boiling point (40°C) and excellent solubility for aromatics, ensuring the solvent peak elutes well before the analyte.

-

Internal Standard (Optional): Fluorobenzene or 1,4-Difluorobenzene.

Sample Preparation Workflow

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute to volume with DCM.

-

Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with DCM.

-

Vialing: Transfer 1.5 mL to an autosampler vial with a PTFE-lined cap.

GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (20:1) | Prevents saturation; optimal for 50 µg/mL concentration. |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard phase for halogenated aromatics. |

| Oven Program | 40°C (hold 2 min) | Low initial temp focuses the volatile analyte; ramp clears matrix. |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Solvent Delay | 3.00 min | CRITICAL: Protects filament from DCM peak. |

| Source Temp | 230°C | Standard EI source temperature. |

| Quad Temp | 150°C | |

| Scan Range | m/z 35 - 350 | Captures |

Workflow Visualization

Figure 1: Analytical workflow for 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene analysis.

Data Analysis & Fragmentation Interpretation

The identification of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene relies on a specific fragmentation pattern induced by the trifluoroethyl group.

Predicted Mass Spectrum (EI, 70eV)

The molecule (

-

Molecular Ion (

): m/z 178 . (Moderate intensity). This confirms the molecular weight.[2] -

Base Peak (Likely): m/z 109 .

-

Trifluoromethyl Ion: m/z 69 (

).-

Common in all compounds with a

group. Useful for class confirmation but not specific.

-

-

Aryl Cation: m/z 95 (

).-

Loss of the entire side chain.

-

Fragmentation Pathway Diagram

Figure 2: Proposed Electron Ionization (EI) fragmentation pathway.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Peak Detected | Solvent delay too long. | Reduce solvent delay to 2.5 min. The analyte is volatile and may elute early. |

| Peak Tailing | Active sites in inlet/column. | Replace liner (use deactivated wool) or trim column head. Fluorinated compounds can interact with silanols. |

| Split Peaks | Solvent mismatch or overload. | Ensure sample is dissolved in DCM (not MeOH if possible) and increase split ratio. |

| Low Sensitivity | Source contamination. | Clean ion source; check tuning (PFTBA) specifically for m/z 69 and 219 ratios. |

References

-

Agilent Technologies. (2023). GC/MS Analysis of Halogenated Hydrocarbons using DB-5ms. Retrieved from [Link]

-

NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Aromatics. NIST Standard Reference Database 1A v17. Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Application Notes and Protocols for Catalytic Reactions Using 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Introduction: Unlocking the Potential of a Unique Fluorinated Building Block

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is a fascinating and increasingly important substrate in modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring two distinct fluorine-containing moieties on an aromatic ring, imparts a specific set of electronic and steric properties that can be strategically exploited in catalytic transformations. The presence of a fluorine atom and a trifluoroethyl group, both strongly electron-withdrawing, renders the benzene ring electron-deficient. This electronic nature significantly influences the substrate's reactivity in various catalytic cycles.[1]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to employing 1-fluoro-3-(2,2,2-trifluoroethyl)benzene in a range of catalytic reactions. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions. Our aim is to equip you with the knowledge to not only replicate these methods but also to adapt and innovate upon them for your specific synthetic challenges.